6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
6-bromo-8-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c1-4-2-5(9)10-8-7(4)13-3-6(12)11-8/h2H,3H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEIEWJNSXYMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1OCC(=O)N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of 8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the production process .
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine atom at position 6 serves as a leaving group, enabling reactions such as:
-
Cross-coupling : Potential for Suzuki or Heck reactions to introduce aryl or alkenyl groups, though not explicitly documented in the provided sources.
-
Hydrolysis : Reaction with water or other nucleophiles (e.g., alcohols) to form hydroxylated or ether derivatives.
Electrophilic Aromatic Substitution
The fused pyrido-oxazine ring may undergo reactions such as nitration or acetylation, though steric hindrance from the methyl and bromine substituents could influence regioselectivity.
Oxidation/Reduction
-
Oxidation : Possible conversion of the oxazine ring into oxazinone derivatives using agents like potassium permanganate.
-
Reduction : Reduction of the oxazinone to dihydro-oxazine forms using sodium borohydride or lithium aluminum hydride.
Comparative Reactivity Analysis
Key Challenges and Considerations
-
Selectivity : The methyl group at position 8 may compete with bromine for reaction sites, requiring precise control of reaction conditions.
-
Stability : Oxazine rings are prone to hydrolysis, necessitating inert solvents and controlled pH during synthesis .
Structural Analog Comparisons
Future Research Directions
-
Optimization of synthesis : Scalability and yield improvements using continuous flow reactors.
-
Biological profiling : Systematic evaluation of interactions with enzymes/receptors to clarify therapeutic potential.
-
Structure-activity relationships : Impact of methyl and bromine substituents on reactivity and biological efficacy.
References :
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of the pyrido[3,2-b][1,4]oxazine class exhibit antimicrobial properties. Compounds similar to 6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
Antitumor Activity
Studies have demonstrated that this compound can inhibit specific enzymes and exhibit cytotoxic effects against cancer cell lines. The unique bicyclic structure may enhance interactions with biological targets involved in tumor growth and proliferation . For instance, preliminary findings suggest that it could inhibit enzymes involved in metabolic pathways critical to cancer cell survival .
Nucleophilic Substitution
The presence of the bromine atom at the 6-position allows the compound to participate in nucleophilic substitution reactions. This reactivity can be exploited to synthesize more complex molecules or derivatives that may possess enhanced biological activities .
Hydrolysis and Electrophilic Aromatic Substitution
The oxazine ring can undergo hydrolysis under acidic or basic conditions, leading to hydroxyl derivatives. Additionally, the compound may engage in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine atom . These properties make it a versatile building block for further synthetic modifications.
Scaffold for Drug Development
6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one serves as an attractive scaffold for developing new pharmaceuticals targeting specific biological pathways or diseases. Its structural features allow for modifications that can enhance potency and selectivity against various biological targets .
Intermediate for Synthesizing Complex Heterocycles
This compound can also act as an intermediate in synthesizing other complex heterocycles used in drug development. Its ability to undergo various chemical transformations expands its utility in creating novel therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Notes:
Pharmacological Activities
- Anticancer Activity : NPO (4-nitrobenzyl analog) inhibits HCC cell proliferation (IC₅₀: 10–20 μM) and suppresses NF-κB luciferase reporter activity by >50% at 25 μM .
- BRD4 Inhibition: Dimethyl-substituted analogs (e.g., compound 27) show moderate BRD4 binding (IC₅₀: ~2 μM), but bromine at C6/7 reduces potency compared to non-halogenated derivatives .
- Mycobacterial Inhibition: Benzo-oxazinone analogs (e.g., IC₅₀: 0.69 μM) highlight the scaffold’s versatility, though pyrido variants remain underexplored .
Biological Activity
6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- IUPAC Name : 6-bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Molecular Formula : C₈H₆BrN₂O₂
- Molecular Weight : 261.05 g/mol
- CAS Number : 1417599-57-5
Antimicrobial Activity
Recent studies have indicated that compounds similar to 6-bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one exhibit significant antimicrobial properties. A study published in ResearchGate utilized machine learning to predict the antimicrobial activity of various compounds, including this pyrido derivative. The results showed promising activity against several bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that derivatives of pyrido[3,2-b][1,4]oxazine structures can inhibit cancer cell proliferation by inducing apoptosis. For instance, a series of experiments demonstrated that these compounds could effectively reduce the viability of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Enzyme Inhibition
One of the key mechanisms through which 6-bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one exerts its biological effects is through the inhibition of specific enzymes. For example:
- Renin Inhibition : Similar oxazine derivatives have been reported as potent inhibitors of renin, an enzyme crucial in the regulation of blood pressure. Inhibiting renin can lead to reduced hypertension and associated cardiovascular risks .
Interaction with Biological Targets
The compound's structure allows it to interact with various biological targets. The presence of the bromine atom and the oxazine ring contributes to its ability to bind effectively with protein targets involved in disease pathways.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |
| Cancer Cell Line Study | Showed reduced viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the micromolar range. |
| Renin Inhibition Research | Identified as a lead compound for developing oral bioavailable renin inhibitors with favorable pharmacokinetic properties. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one?
- Methodological Answer : The compound can be synthesized via one-pot regioselective reactions using copper(I) catalysis. For example, a protocol involves reacting aromatic aldehydes with a brominated pyrido-oxazinone precursor under controlled conditions (e.g., 60–80°C in acetonitrile) . Alternatively, alkylation of the pyrido-oxazinone core with methyl halides in the presence of bismuth oxide catalysts has been reported, yielding N-substituted derivatives . Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization in ethanol.
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS). For instance:
- 1H NMR : Peaks at δ 2.51 ppm (s, 6H) confirm methyl groups, while aromatic protons appear between δ 7.39–8.11 ppm .
- 13C NMR : Carbonyl signals at ~170 ppm and aromatic carbons between 110–150 ppm are diagnostic .
- HRMS : Molecular ion peaks (e.g., [M+H]+) should match the theoretical molecular weight (C₉H₈BrN₂O₂: ~257.98 g/mol).
Q. What is the biological relevance of the benzoxazinone core in this compound?
- Methodological Answer : The 1,4-benzoxazinone scaffold is known to interact with NF-κB, serotonin receptors, and ion channels . For this compound, bromine at position 6 and methyl at position 8 enhance steric hindrance and lipophilicity, potentially improving target binding (e.g., NF-κB in hepatocellular carcinoma) . Computational studies (e.g., molecular docking) are recommended to predict binding affinities to specific receptors.
Advanced Research Questions
Q. How can reaction yields be optimized for copper-catalyzed one-pot syntheses of this compound?
- Methodological Answer : Yield optimization requires:
- Catalyst screening : Compare Cu(I) (e.g., CuBr) with Pd/C or bismuth oxide catalysts .
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
- Temperature control : Reactions at 60°C vs. 80°C may reduce side-product formation (e.g., di-brominated byproducts) .
- Additives : Crown ethers (e.g., 18-crown-6) enhance reactivity of potassium carbonate in SN2 reactions .
Q. How do substituents at positions 6 and 8 influence NF-κB inhibition?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Bromine at position 6 : Enhances electrophilicity, enabling covalent interactions with cysteine residues in NF-κB’s DNA-binding domain .
- Methyl at position 8 : Increases hydrophobicity, improving membrane permeability (logP ~2.5) .
- Experimental validation : Compare IC₅₀ values of 6-Bromo-8-methyl derivatives vs. 6-Chloro or 8-Nitro analogs in luciferase-based NF-κB reporter assays .
Q. How to resolve contradictions in biological activity data across cell lines?
- Methodological Answer : Contradictions (e.g., variable growth inhibition in HepG2 vs. Huh-7 cells) may arise from:
- Cell-specific expression profiles : Quantify NF-κB subunit (p65/p50) levels via Western blotting .
- Metabolic stability : Assess compound half-life using liver microsomal assays .
- Dose-response curves : Use Hill slope analysis to differentiate on-target vs. off-target effects .
Q. What molecular docking strategies are effective for target identification?
- Methodological Answer :
Protein preparation : Retrieve NF-κB p65 (PDB: 1SVC) and optimize hydrogen bonding networks.
Ligand preparation : Generate 3D conformers of the compound using software like Schrödinger Maestro.
Docking : Use Glide SP mode to simulate binding poses, focusing on the bromine’s interaction with Cys38 in the p65 subunit .
Validation : Compare docking scores with known inhibitors (e.g., BAY 11-7082) and validate via mutagenesis studies .
Q. How to analyze byproducts in alkylation reactions of the pyrido-oxazinone core?
- Methodological Answer :
- LC-MS/MS : Monitor reaction progress at 5-minute intervals to detect intermediates (e.g., mono- vs. di-alkylated products) .
- Isolation : Use preparative HPLC (C18 column, 70% methanol/water) to isolate byproducts.
- Structural elucidation : Assign NMR peaks for methylene bridges (δ 3.8–4.2 ppm) or unexpected bromine shifts (δ 7.5–8.0 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
